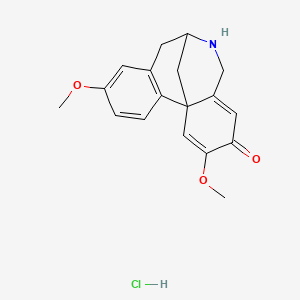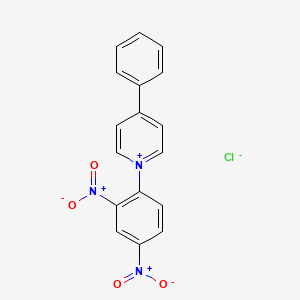
1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium chloride, where the pyridinium ring is substituted with a 2,4-dinitrophenyl group and a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include secondary amines and bases like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: Used in similar applications but differs in structure and reactivity.
4,4’-Bipyridinium derivatives: Known for their electrochemical properties and used in supramolecular chemistry.
Phenylpyridinium derivatives: Share structural similarities but have different functional groups and reactivity.
Uniqueness: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is unique due to its combination of a dinitrophenyl group and a phenyl group on the pyridinium ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
26863-15-0 |
|---|---|
Formule moléculaire |
C17H12ClN3O4 |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H12N3O4.ClH/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
RSXRFUAHTDVCQT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


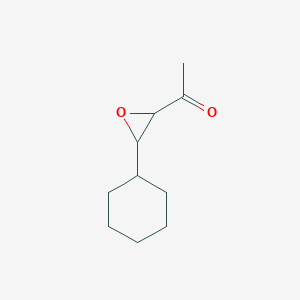
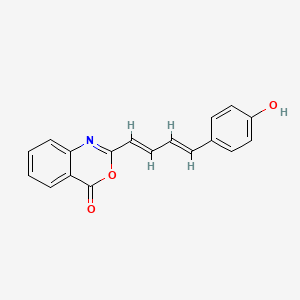
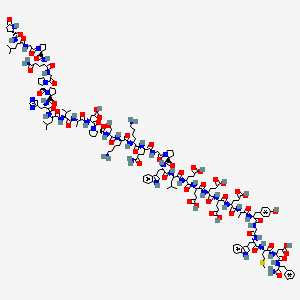
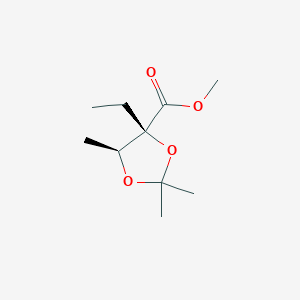
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
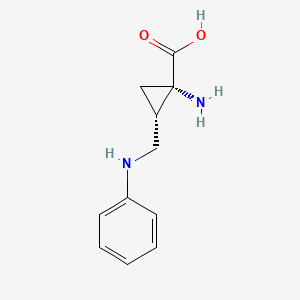
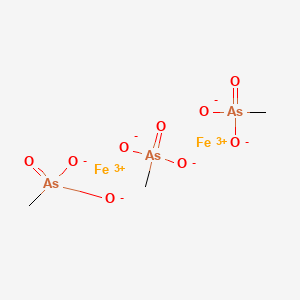
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
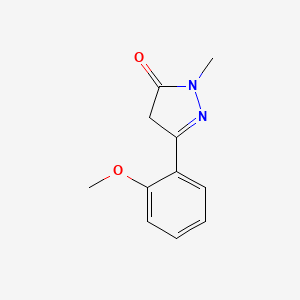
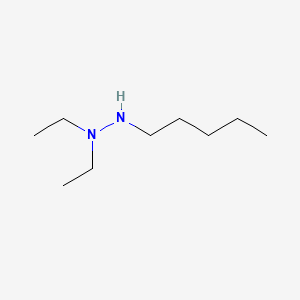
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
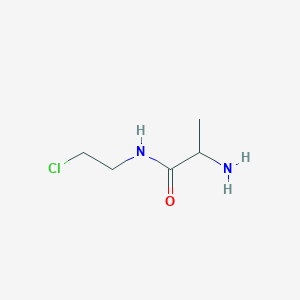
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
